3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
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Description
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H20ClNO3 and its molecular weight is 369.85. The purity is usually 95%.
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Scientific Research Applications
Oxidation Chemistry and Chemosensors
Chromene-annulated chlorins, closely related to the chemical structure of interest, have shown unique behaviors in oxidation chemistry. These compounds retain their chromene annulation upon certain oxidation conditions, leading to the generation of chlorin-like chromophores. Their functionalities suggest potential use as chemosensors due to their susceptibility to nucleophilic attack, indicating their application in detecting chemical changes or presence of specific molecules (Hewage, Zeller, & Brückner, 2017).
Heterocyclic Compound Synthesis
The synthesis and structural analysis of compounds similar to 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been a subject of interest for developing novel heterocyclic systems. For instance, research has led to the creation of compounds with potential antibacterial and antifungal functionalities, demonstrating the chemical versatility and application of chromene derivatives in developing new therapeutic agents (Okasha et al., 2022).
Cycloadditions and Novel Heterocyclic Systems
The reactivity of chromone derivatives with nonstabilized azomethine ylides through [3+2] cycloadditions has been explored, leading to the synthesis of novel heterocyclic systems like 1-benzopyrano[2,3-c]pyrrolidines. These studies highlight the potential of chromene derivatives in constructing complex molecular architectures, which could have implications in pharmaceutical chemistry and material science (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHREHMWUMBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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